

An In-depth Technical Guide on the Thermodynamic Properties of 2-Methylindole

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Compound of Interest

Compound Name: 2-Methylindole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-methylindole**, a significant heterocyclic compound used as an intermediate in the synthesis of dyes, pigments, optical brighteners, and pharmaceuticals.^[1] A thorough understanding of its thermodynamic characteristics is crucial for process optimization, reaction modeling, and ensuring the stability and efficacy of its derivatives in various applications, including drug development.

Core Thermodynamic Properties

The thermodynamic properties of **2-methylindole** have been determined through a combination of experimental measurements and computational analysis. Key experimental methods include adiabatic heat-capacity calorimetry, differential scanning calorimetry (d.s.c.), comparative ebulliometry, inclined-piston manometry, and oxygen bomb calorimetry.^{[2][3][4]} Computational approaches, such as B3LYP hybrid density functional theory with the def2-TZVPPD basis set, have been employed to complement and verify experimental findings, showing excellent agreement, particularly for ideal-gas entropies and enthalpies of formation.^{[3][5]}

Data Presentation

The following tables summarize the key quantitative thermodynamic and physical property data for **2-methylindole**.

Table 1: General and Physical Properties of **2-Methylindole**

Property	Value	Source
Molecular Formula	C ₉ H ₉ N	[1]
Molar Mass	131.178 g·mol ⁻¹	[1][3]
Appearance	Off-white to yellow crystalline solid	[1][6]
Melting Point	57-59 °C	
Boiling Point	273 °C	
Vapor Pressure	0.00603 mmHg	[6]
Flash Point	141 °C	

Table 2: Molar Heat Capacities and Enthalpy Increments of **2-Methylindole**

Temperature (K)	Molar Heat Capacity, C _{sat,m} (J·K ⁻¹ ·mol ⁻¹)	Molar Enthalpy Increment, ΔH _m (kJ·mol ⁻¹)
Selected values from adiabatic calorimetry measurements		
100	70.89	-
200	119.34	-
298.15	165.91	-
333.11 (crystal)	182.88	-
333.11 (liquid)	227.4	-
400	253.9	-
Triple Point Temperature	333.11 ± 0.01 K	-
Molar Enthalpy of Fusion at T _{tp}	-	20.35 kJ·mol ⁻¹

Data sourced from experimental results obtained by adiabatic calorimetry.[3]

Table 3: Standard Molar Thermodynamic Properties of **2-Methylindole** in the Ideal Gas State at $T = 298.15\text{ K}$ and $p^\circ = 0.1\text{ MPa}$

Property	Value
Standard Molar Enthalpy of Formation, $\Delta_f H^\circ_m(g)$	$87.6 \pm 2.4\text{ kJ}\cdot\text{mol}^{-1}$
Standard Molar Entropy, $S^\circ_m(g)$	$365.9 \pm 2.0\text{ J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$

Values are based on experimental and computational studies.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of thermodynamic properties. The following sections describe the key experimental protocols cited for **2-methylindole**.

Adiabatic Calorimetry

Adiabatic calorimetry is employed to measure heat capacities and enthalpy increments of condensed phases over a wide temperature range.

- Apparatus: A laboratory-built adiabatic calorimetric system is used. The sample is contained within a platinum sample container.
- Procedure:
 - A known mass of purified **2-methylindole** is sealed in the sample container with a small amount of helium exchange gas to ensure thermal equilibrium.
 - The calorimeter is cooled to the starting temperature (e.g., near 11 K).
 - Energy is added to the calorimeter in small, precisely measured increments.

- The temperature increase resulting from each energy input is carefully measured using a calibrated platinum resistance thermometer.
- Corrections are made for the heat capacity of the empty calorimeter, the helium exchange gas, and the vaporization of the sample into the free space of the container.
- The enthalpy of melting and the triple point temperature are determined by continuously adding energy through the melting transition and monitoring the temperature.[3]

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the critical temperature of **2-methylindole**.

- Apparatus: A power-compensated differential scanning calorimeter (e.g., Perkin Elmer DSC II).
- Procedure:
 - A series of hermetically sealed DSC cells are filled with **2-methylindole** at varying densities.
 - Each cell is heated at a controlled rate.
 - The heat capacity is monitored as a function of temperature.
 - The phase change from a two-phase (liquid + gas) to a one-phase (fluid) region is indicated by a sudden decrease in heat capacity.
 - The critical temperature (T_c) is determined as the maximum temperature at which this phase change occurs across the series of filling densities.[3]

Comparative Ebulliometry and Inclined-Piston Manometry

These techniques are used for precise vapor pressure measurements.

- Apparatus: A comparative ebulliometer and an inclined-piston apparatus.

- Procedure (Inclined-Piston Manometry):
 - The pressure of the vapor in equilibrium with the liquid sample is balanced by the pressure exerted by a piston of known mass and area, situated in a cylinder at a known angle of inclination.
 - The temperature of the sample is precisely controlled and measured.
 - Vapor pressures are measured at various temperatures.^[3]

Oxygen Bomb Calorimetry

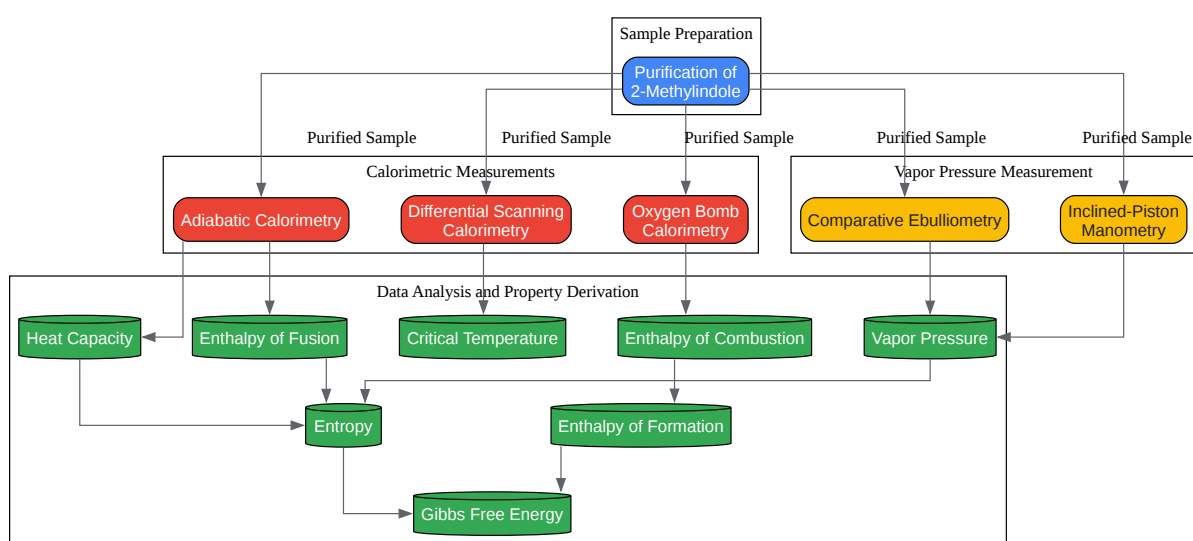
This method is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.

- Apparatus: A rotating-bomb combustion calorimeter.
- Procedure:
 - A pressed pellet of **2-methylindole** of known mass is placed in a platinum crucible within the bomb.
 - The bomb is charged with high-purity oxygen to a specific pressure.
 - The bomb is placed in the calorimeter, which is filled with a known amount of water.
 - The sample is ignited, and the temperature change of the calorimeter system is measured.
 - Corrections are made for the heat of combustion of the fuse, the formation of nitric acid, and to bring the results to standard state conditions.
 - The amount of carbon dioxide formed is determined to check the completeness of the combustion.^[3]

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of **2-methylindole**.



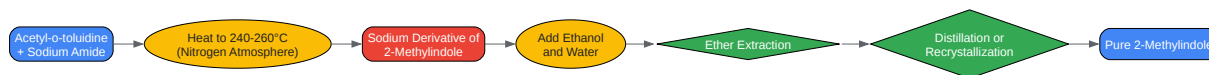
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Caption: Experimental workflow for determining thermodynamic properties.

Synthesis of 2-Methylindole

A common laboratory synthesis of **2-methylindole** involves the cyclization of acetyl-o-toluidine.

[7]



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Caption: Synthesis workflow for **2-Methylindole**.

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